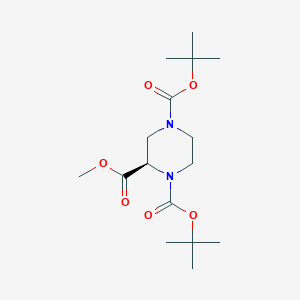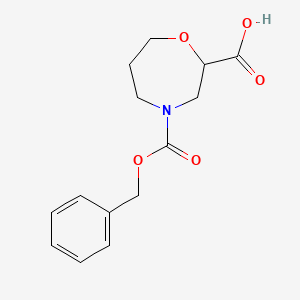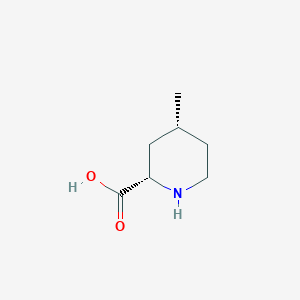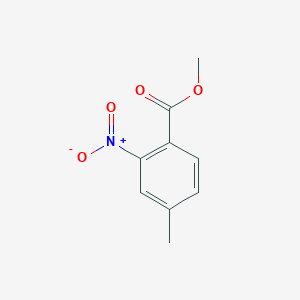
1-(4-Chlorophenyl)-3,3-dimethylpiperazine
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3,3-dimethylpiperazine (1-(4-CP)-3,3-DMP) is an organic compound with a unique chemical structure. It is a member of the piperazine family, which is a group of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. 1-(4-CP)-3,3-DMP is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. This compound has a wide range of applications in scientific research, and has been used to study neurotransmitter metabolism, drug action, and the effects of MAO inhibition on behavior.
Applications De Recherche Scientifique
Crystal and Molecular Structures
- 1:2 Complexes of N,N'-Dimethylpiperazine : Research on the crystal and molecular structures of complexes involving N,N'-dimethylpiperazine, such as with 1-(o-Chlorophenyl)-1-phenyl-2-propyn-1-ol, has shown that these structures are significant for optical purification processes due to their denser packing of molecules in the crystal (Yabuki et al., 1988).
Chemical Properties and Interactions
Interaction with Chloroplasts : Studies have shown that compounds like 3-(4-chlorophenyl)-1,1-dimethylurea interact with isolated chloroplasts in various ways, including partitioning between biological and aqueous phases, suggesting significant biochemical implications (Izawa & Good, 1965).
Molecular Structure Analysis : The molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound related to poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl), has been extensively studied, providing insights into the structural properties of related compounds (Bassi & Scordamaglia, 1977).
Pharmacological Research
- Nonpeptide Agonist Discovery : Research identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of similar compounds in pharmacological research and drug development (Croston et al., 2002).
Spectroscopic and Structural Studies
Hydrogen Bonding and Basicity Studies : N,N'-Dimethylpiperazine betaines have been analyzed for their hydrogen bonding, basicity, and spectroscopic properties, providing crucial information on their molecular interactions and behavior (Dega-Szafran et al., 2002).
X-ray and NMR Studies : The complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid has been studied using X-ray diffraction and NMR, shedding light on the molecular interactions and structural details of these compounds (Dega-Szafran et al., 2006).
Industrial Applications
- Use in Polyurethane Foam Production : The efficacy of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, indicating its potential utility in industrial applications (Samarappuli & Liyanage, 2018).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRGPBLOHCYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)






![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)




